N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine

Description

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine is a secondary amine derivative of 2-aminoindane (2-AI), featuring an ethoxyethyl substituent on the amine group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (CAS: 1156250-99-5) . The ethoxyethyl side chain enhances solubility in polar solvents compared to unsubstituted 2-AI, while the indane core provides structural rigidity.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C13H19NO/c1-2-15-8-7-14-13-9-11-5-3-4-6-12(11)10-13/h3-6,13-14H,2,7-10H2,1H3 |

InChI Key |

RFLIOMMTMHQJEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-ethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism of action is still under investigation, but it is believed to involve modulation of these pathways to produce desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of 2-AI derivatives are highly dependent on substituent type and position. Key analogues include:

Structural and Functional Differences

Lipophilicity :

Pharmacological Activity :

Synthetic Complexity :

Biological Activity

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, including anti-inflammatory effects and interactions with various biological targets, is essential for evaluating its therapeutic potential.

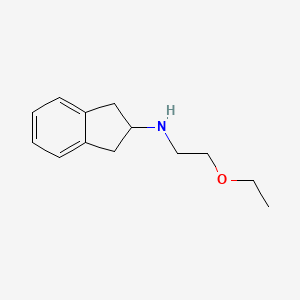

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory effects and potential neuroprotective properties. Below is a summary of key findings from various studies.

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of derivatives related to this compound:

- Inhibition of COX Enzymes : Compounds structurally similar to this compound have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, one study reported IC50 values for COX inhibition ranging from 19.45 µM to 42.1 µM for various analogs .

- Reduction of Pro-inflammatory Cytokines : In vitro studies demonstrated that certain derivatives could significantly reduce the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Mechanism of Action : The mechanism by which these compounds exert their anti-inflammatory effects often involves the downregulation of inducible nitric oxide synthase (iNOS) and COX enzymes, leading to decreased production of nitric oxide and prostaglandins .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications on the ethoxyethyl chain or substitution on the indene ring can significantly influence the biological activity of these compounds.

| Compound Modification | Effect on Activity |

|---|---|

| Electron-donating groups on the indene ring | Increased anti-inflammatory activity |

| Lengthening the ethoxy chain | Enhanced solubility but variable effects on potency |

Case Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing significant dose-dependent reduction in edema compared to control groups treated with indomethacin .

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with this compound led to a reduction in oxidative stress markers and improved cognitive function in rodent models subjected to induced neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.